3,5-Dimethyl-2-(morpholinomethyl)benzenol
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Overview
Description
3,5-Dimethyl-2-(morpholinomethyl)benzenol is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzenol, featuring a morpholinomethyl group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(morpholinomethyl)benzenol typically involves the reaction of 3,5-dimethylphenol with formaldehyde and morpholine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the morpholinomethyl group. The general reaction scheme is as follows:
Starting Materials: 3,5-dimethylphenol, formaldehyde, morpholine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.
Procedure: The starting materials are mixed and heated under reflux for several hours. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(morpholinomethyl)benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenol derivatives.
Scientific Research Applications
3,5-Dimethyl-2-(morpholinomethyl)benzenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(morpholinomethyl)benzenol involves its interaction with specific molecular targets. The morpholinomethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: Lacks the morpholinomethyl group, making it less versatile in certain applications.
2-(Morpholinomethyl)phenol: Lacks the additional methyl groups, which can affect its chemical properties and reactivity.
4-Methyl-2-(morpholinomethyl)phenol: Has a different substitution pattern on the benzene ring, leading to variations in its chemical behavior.
Uniqueness
3,5-Dimethyl-2-(morpholinomethyl)benzenol is unique due to the presence of both the morpholinomethyl group and the two methyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3,5-dimethyl-2-(morpholin-4-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-7-11(2)12(13(15)8-10)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOZOAAEHOXIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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